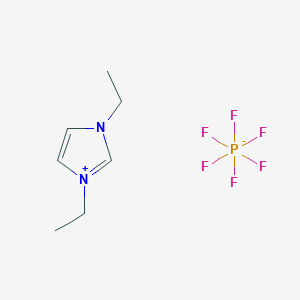

1,3-diethylimidazolium hexafluorophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Diethylimidazolium hexafluorophosphate is a high-purity ionic liquid, featuring a 1,3-diethylimidazolium cation and a hexafluorophosphate anion. This compound is known for its exceptional thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it suitable for a wide range of industrial and scientific applications, particularly in chemical synthesis, electrochemistry, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Diethylimidazolium hexafluorophosphate can be synthesized by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate and subsequently with ammonium hexafluorophosphate . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to achieve the desired purity level of 98% .

化学反应分析

Hydrolysis and Acid-Base Reactivity

The PF₆⁻ anion undergoes hydrolysis under aqueous acidic or high-temperature conditions, forming intermediates like POFₙ(OH)₃₋ₙ, which act as Brønsted acids. For example:

PF6−+H2O→POFn(OH)3−n+HF

In catalytic applications, this hydrolysis generates acidic species that facilitate proton transfer in reactions such as xylose dehydration to furfural .

Hydrolysis Parameters

| Condition | Observation | Source |

|---|---|---|

| Aqueous acidic medium | Forms POFₙ(OH)₃₋ₙ intermediates | |

| Temperature > 100°C | Accelerated hydrolysis |

Solvent Interactions and Phase Behavior

In mixtures with alcohols, 1,3-diethylimidazolium PF₆⁻ exhibits upper critical solution temperature (UCST) behavior. For example:

-

The symmetric diethyl substitution reduces miscibility compared to asymmetric analogs like 1-methyl-3-propylimidazolium PF₆⁻ .

Phase Separation Data

| Alcohol | UCST (K) | Source |

|---|---|---|

| n-Octanol | 298 | |

| n-Hexanol | 286 |

Stability and Toxicity Considerations

-

Thermal Stability : Decomposes above 300°C, releasing HF and phosphorus oxides .

-

Toxicity : Methylimidazolium ILs with longer alkyl chains (e.g., octyl) show higher cytotoxicity, but diethyl derivatives are less studied .

Key Research Gaps

科学研究应用

Chemical Synthesis

DEI-HFP serves as a versatile solvent and catalyst in organic reactions and polymerization processes. Its ability to dissolve a wide range of organic compounds facilitates reactions that may be challenging in conventional solvents. The ionic nature of DEI-HFP enhances reaction rates and yields, making it a valuable tool in synthetic organic chemistry.

Key Benefits:

- Acts as a medium for complex chemical reactions.

- Enhances yields in polymerization processes.

- Reduces the need for hazardous solvents.

Electrochemistry

In electrochemical applications, DEI-HFP is utilized as an electrolyte in batteries and capacitors. Its high ionic conductivity and thermal stability make it suitable for energy storage devices, contributing to improved performance in terms of charge/discharge rates and overall efficiency.

Applications:

- Lithium-ion batteries.

- Supercapacitors.

- Fuel cells.

Materials Science

DEI-HFP plays a significant role in the synthesis and processing of advanced materials, including nanoparticles and composite materials. Its properties allow for the effective dispersion of nanoparticles, enhancing the mechanical and thermal properties of composites.

Key Applications:

- Nanoparticle synthesis.

- Development of polymer nanocomposites.

- Coatings with enhanced properties.

Biotechnology

In biotechnology, DEI-HFP is employed as a medium for enzyme reactions and biocatalysis. It can stabilize enzymes and improve their activity by providing an optimal environment for biochemical reactions.

Benefits:

- Enhances enzyme stability.

- Increases reaction rates in biocatalysis.

- Facilitates the extraction of biomolecules.

Extraction and Purification

DEI-HFP is increasingly used in extraction and purification processes due to its ability to selectively dissolve certain compounds while leaving others behind. This property is particularly useful in the pharmaceutical industry for isolating active ingredients from complex mixtures.

Applications:

- Solvent extraction methods.

- Purification of natural products.

- Separation techniques in analytical chemistry.

Drug Formulation and Delivery

In pharmaceuticals, DEI-HFP is utilized to improve the solubility and stability of active pharmaceutical ingredients (APIs). Its non-flammable nature and low volatility contribute to safer drug formulations.

Key Advantages:

- Enhances bioavailability of drugs.

- Stabilizes sensitive compounds during storage.

- Facilitates controlled release formulations.

Case Study 1: Electrolyte Performance in Lithium-Ion Batteries

Research has shown that incorporating DEI-HFP into lithium-ion batteries significantly improves their performance metrics, including cycle life and capacity retention compared to traditional electrolytes. The ionic liquid's high conductivity allows for better ion transport within the battery system .

Case Study 2: Enzyme Stabilization

A study demonstrated that DEI-HFP could stabilize lipase enzymes during biodiesel production, leading to higher yields compared to reactions conducted in conventional solvents. This stabilization was attributed to the ionic liquid's ability to maintain enzyme conformation .

作用机制

The mechanism by which 1,3-diethylimidazolium hexafluorophosphate exerts its effects involves its ionic nature, which allows it to interact with various molecular targets and pathways. In electrochemical applications, its high ionic conductivity facilitates the movement of ions, enhancing the efficiency of batteries and capacitors . In chemical synthesis, its role as a solvent or catalyst helps stabilize reaction intermediates and transition states, leading to higher reaction rates and yields .

相似化合物的比较

Similar Compounds

1,3-Dimethylimidazolium hexafluorophosphate: Similar in structure but with methyl groups instead of ethyl groups.

1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a butyl group instead of an ethyl group.

1-Ethenyl-3-ethylimidazolium hexafluorophosphate: Features an ethenyl group in place of one of the ethyl groups.

Uniqueness

1,3-Diethylimidazolium hexafluorophosphate is unique due to its specific combination of thermal stability, low volatility, and high ionic conductivity . These properties make it particularly suitable for applications requiring high performance and reliability, such as in advanced materials synthesis and electrochemical devices .

生物活性

1,3-Diethylimidazolium hexafluorophosphate (DEIHP) is an ionic liquid that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, including its interactions with biomolecules, cellular effects, and implications in various fields of research.

Chemical Structure : DEIHP is characterized by its imidazolium ring and hexafluorophosphate anion, which contribute to its stability and solubility in various solvents. Its ionic nature allows it to interact with a range of biological molecules, influencing biochemical pathways.

Mechanism of Action : The primary mode of action for DEIHP involves the modulation of ion transport in biological systems. It affects the translational and rotational diffusion of ions, which can alter cellular signaling pathways and metabolic processes. This compound can bind to enzymes and proteins, leading to conformational changes that impact their activity.

Interaction with Biomolecules

DEIHP's interaction with biomolecules is significant, as it can influence enzyme activity through ionic and hydrogen bonding. For instance, it may act as a solvent or co-solvent in enzymatic reactions, thus affecting enzyme conformation and activity. This property is crucial in biochemical reactions where enzyme stability is paramount.

Cellular Impact

The compound has been shown to influence various cellular processes:

- Gene Expression : DEIHP can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

- Cell Signaling : It interacts with signaling molecules, modulating cellular responses and potentially affecting growth and apoptosis.

- Oxidative Stress : Studies indicate that DEIHP may induce oxidative stress in certain cell lines, leading to apoptosis. For example, exposure to related imidazolium salts has been associated with increased reactive oxygen species (ROS) production .

Toxicity Studies

Research has highlighted the toxicological profile of DEIHP and related compounds:

- In Vitro Studies : In human cell lines (e.g., HepG2), exposure to imidazolium salts resulted in increased oxidative stress markers and apoptosis indicators such as caspase activation. The EC50 values for cytotoxicity were found to be concentration-dependent .

- In Vivo Studies : Limited studies have assessed the acute toxicity of imidazolium ionic liquids in animal models. For instance, one study reported significant liver toxicity following administration of related compounds, emphasizing the need for careful evaluation of these substances in therapeutic contexts .

Applications in Scientific Research

DEIHP has diverse applications across several fields:

- Biotechnology : It serves as a medium for enzyme reactions, enhancing biocatalysis efficiency.

- Electrochemistry : Utilized as an electrolyte in batteries due to its high ionic conductivity.

- Materials Science : Plays a role in synthesizing advanced materials such as nanoparticles.

- Drug Formulation : Improves solubility and stability of active pharmaceutical ingredients.

Summary Table of Biological Activities

属性

IUPAC Name |

1,3-diethylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTQDERATQXBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。